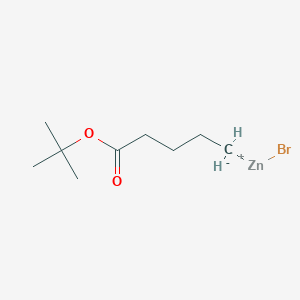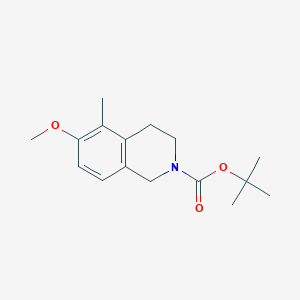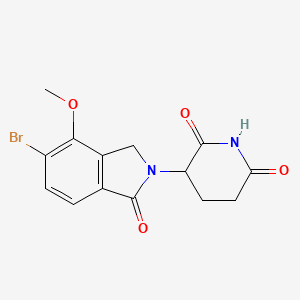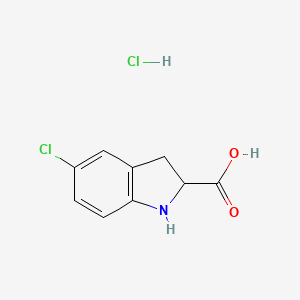![molecular formula C19H15N3OS3 B13916982 [(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an oxazole ring, phenyl groups, and a cyanocarbonimidodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursorsThe final step includes the incorporation of the cyanocarbonimidodithioate moiety under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated derivatives, hydroxylated derivatives
Scientific Research Applications
[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate: shares similarities with other oxazole derivatives and cyanocarbonimidodithioate compounds.
This compound: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
- The presence of both oxazole and cyanocarbonimidodithioate moieties in a single molecule is relatively rare, making this compound unique.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its significance .
Properties
Molecular Formula |
C19H15N3OS3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C19H15N3OS3/c1-24-19(21-12-20)26-13-25-18-22-16(14-8-4-2-5-9-14)17(23-18)15-10-6-3-7-11-15/h2-11H,13H2,1H3 |
InChI Key |
UYBIZFPXIIZKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC#N)SCSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)











